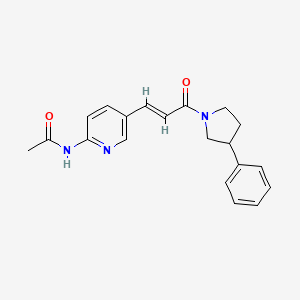

![molecular formula C22H18N4O7S B2572970 N-{4-[(2,6-二甲氧嘧啶-4-基)磺酰基]苯基}-4-氧代-4H-苯并色烯-2-甲酰胺 CAS No. 307545-36-4](/img/structure/B2572970.png)

N-{4-[(2,6-二甲氧嘧啶-4-基)磺酰基]苯基}-4-氧代-4H-苯并色烯-2-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

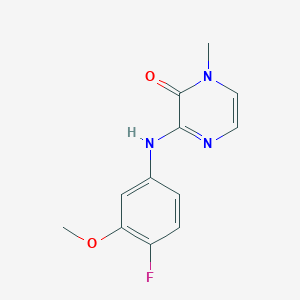

The compound is a new acyl derivative of sulfadimethoxine . It has been characterized using 1H-, 13C-NMR, EI–MS and HRFAB–MS spectroscopic techniques . The compound has shown potential in inhibiting zymosan-induced oxidative bursts from whole blood phagocytes and isolated polymorphonuclear cells .

Synthesis Analysis

The synthesis of this compound involves the use of various spectroscopic techniques for characterization, including 1H-, 13C-NMR, EI–MS and HRFAB–MS .Molecular Structure Analysis

The molecular formula of the compound is C21H22N4O6S . It has an average mass of 458.488 Da and a monoisotopic mass of 458.126007 Da .Chemical Reactions Analysis

The compound has shown to inhibit zymosan-induced oxidative bursts from whole blood phagocytes and isolated polymorphonuclear cells . Furthermore, it has shown inhibition of nitric oxide from lipopolysaccharide-induced J774.2 macrophages .Physical And Chemical Properties Analysis

The compound has a density of 1.4±0.1 g/cm3, a molar refractivity of 116.3±0.4 cm3, and a polar surface area of 137 Å2 . It has 10 H bond acceptors, 2 H bond donors, and 9 freely rotating bonds . Its ACD/LogP is 4.07 .科学研究应用

Antibacterial Activity

Sulfadimethoxine derivatives, including our compound of interest, have been investigated for their antibacterial properties. These compounds inhibit bacterial growth by interfering with folic acid synthesis, a crucial process for bacterial survival. Researchers have evaluated the antibacterial activity of N-{4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl}-4-oxo-4H-chromene-2-carboxamide against both gram-positive and gram-negative bacteria . Further studies explore its efficacy against specific bacterial strains and mechanisms of action.

Antitubercular Activity

Mycobacterium tuberculosis, the causative agent of tuberculosis (TB), remains a global health challenge. Our compound has been screened for its in vitro antitubercular activity against Mycobacterium tuberculosis H37RV. Understanding its effectiveness against TB is critical for developing new therapeutic options. Researchers compare its activity against standard drugs to assess its potential as an antitubercular agent .

Anti-Inflammatory Properties

Sulfonamides, including our compound, have demonstrated anti-inflammatory effects. These properties are relevant in conditions such as rheumatoid arthritis and other inflammatory diseases. By modulating immune responses, this compound may contribute to reducing inflammation and associated symptoms .

Carbonic Anhydrase Inhibition

Certain sulfonamides act as carbonic anhydrase inhibitors. Carbonic anhydrases play essential roles in maintaining acid-base balance and fluid secretion. Investigating whether N-{4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl}-4-oxo-4H-chromene-2-carboxamide inhibits specific carbonic anhydrase isoforms could reveal its potential therapeutic applications .

Anticancer Potential

Although not directly evaluated for anticancer effects, the structural features of our compound resemble those found in certain anticancer drugs. Researchers could investigate its impact on cancer cell lines to determine if it exhibits any cytotoxic effects or interferes with cancer cell proliferation .

作用机制

安全和危害

The compound did not show toxicity towards normal fibroblast cells . The observational findings, gross anatomical analysis of visceral organs and serological tests revealed the non-toxicity of the compound at the highest tested intraperitoneal (IP) dose of 100 mg/kg in acute toxicological studies in Balb/c mice .

属性

IUPAC Name |

N-[4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl]-4-oxochromene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18N4O7S/c1-31-20-12-19(24-22(25-20)32-2)26-34(29,30)14-9-7-13(8-10-14)23-21(28)18-11-16(27)15-5-3-4-6-17(15)33-18/h3-12H,1-2H3,(H,23,28)(H,24,25,26) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZSWTAVGIOOIRW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC(=NC(=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC(=O)C4=CC=CC=C4O3)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H18N4O7S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

482.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-{4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl}-4-oxo-4H-chromene-2-carboxamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-((1R,5S)-8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione](/img/structure/B2572887.png)

![1-(3-ethylphenyl)-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B2572888.png)

![N-(1-cyanocyclobutyl)-N-methyl-4-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]benzamide](/img/structure/B2572890.png)

![[(4-Fluoro-2-nitrophenyl)carbamoyl]methyl 3-cyano-6-cyclopropyl-2-(methylsulfanyl)pyridine-4-carboxylate](/img/structure/B2572893.png)

![N-(2-(dimethylamino)ethyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-1-methyl-1H-pyrazole-3-carboxamide hydrochloride](/img/structure/B2572897.png)

![(E)-ethyl 2-((4-(diethylamino)-2-hydroxybenzylidene)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2572898.png)

![(3-(benzo[d][1,3]dioxol-5-yl)-1H-pyrazol-5-yl)(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2572899.png)

![4-methyl-N-[2-[3-[2-oxo-2-(oxolan-2-ylmethylamino)ethyl]sulfanylindol-1-yl]ethyl]benzamide](/img/structure/B2572903.png)

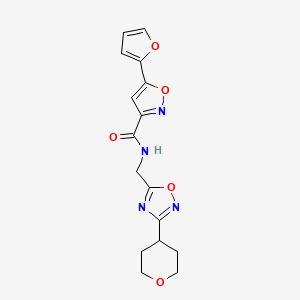

![N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)tetrahydrofuran-2-carboxamide](/img/structure/B2572909.png)